(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features both a pyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with aniline under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the substituent introduced, such as acylated or sulfonylated derivatives.
Scientific Research Applications
(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-2-methylpyridin-3-yl)(phenyl)methanone: Unique due to the presence of both a pyridine ring and a phenyl group.
2-Methyl-3-pyridinecarboxylic acid: Lacks the phenyl group, making it less versatile in certain applications.
Aniline derivatives:
Uniqueness
This compound stands out due to its dual functionality, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(6-amino-2-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-11(7-8-12(14)15-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15) |
InChI Key |
WSEBMKIGCOCUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.